5-(4-bromophenyl)-2-methylpentan-2-ol
Description
5-(4-Bromophenyl)-2-methylpentan-2-ol is a tertiary alcohol featuring a 4-bromophenyl group attached to a branched pentanol backbone.
Properties
CAS No. |
87077-85-8 |
|---|---|
Molecular Formula |
C12H17BrO |
Molecular Weight |
257.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-methylpentan-2-ol typically involves the reaction of 4-bromobenzyl chloride with 2-methylpentan-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-(4-bromophenyl)-2-methylpentan-2-one or 5-(4-bromophenyl)-2-methylpentanoic acid.
Reduction: Formation of 5-(4-phenyl)-2-methylpentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)-2-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 5-(4-bromophenyl)-2-methylpentan-2-ol, highlighting differences in core scaffolds, substituents, and reported bioactivities:
Key Findings and Insights
Anti-inflammatory Activity
- Oxadiazole Derivatives : The oxadiazole analogs in demonstrate anti-inflammatory activity comparable to indomethacin (64.3% inhibition at 20 mg/kg). The 4-bromophenyl ketone moiety likely contributes to enhanced binding affinity, while the oxadiazole core improves metabolic stability .
Antioxidant Potential
- Pyrrole-Based Analog : The pyrrole derivative in incorporates an ethoxycarbonyl group, which may stabilize radical intermediates, a critical feature in antioxidants. The 4-bromophenyl group could enhance membrane permeability .
- Target Compound’s Limitations : Without electron-withdrawing or donating groups (e.g., ethoxycarbonyl), the antioxidant activity of this compound remains speculative.
Physicochemical Properties
- Lipophilicity : The tertiary alcohol and methyl branch in this compound likely increase logP values, favoring blood-brain barrier penetration but possibly reducing solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
